5-Hexene-2,3-diol, 3-methyl- 5-Hexene-2,3-diol, 3-methyl-
Brand Name: Vulcanchem
CAS No.: 505904-74-5
VCID: VC19072079
InChI: InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

5-Hexene-2,3-diol, 3-methyl-

CAS No.: 505904-74-5

Cat. No.: VC19072079

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

5-Hexene-2,3-diol, 3-methyl- - 505904-74-5

Specification

CAS No. 505904-74-5
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 3-methylhex-5-ene-2,3-diol
Standard InChI InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3
Standard InChI Key SMWGFKITEMKAGE-UHFFFAOYSA-N
Canonical SMILES CC(C(C)(CC=C)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, 3-methyl-5-hexene-2,3-diol, defines a six-carbon chain (hexene) with:

  • Hydroxyl groups at C2 and C3

  • Methyl group at C3

  • Double bond between C5 and C6 (E/Z configuration unspecified in literature)

CompoundMolecular FormulaFunctional GroupsKey Features
3-Methyl-5-hexene-2,3-diolC₇H₁₂O₂2,3-diol; 5-ene; 3-methylBranched, unsaturated diol
3-Methyl-5-hexene-1,3-diolC₇H₁₂O₂1,3-diol; 5-ene; 3-methylPrimary/secondary diol isomer
3-Hexene-2,5-diolC₆H₁₂O₂2,5-diol; 3-eneLinear, conjugated diol

Synthesis and Production Methods

Laboratory-Scale Synthesis

While no direct synthesis protocols for 3-methyl-5-hexene-2,3-diol are documented, analogous routes for unsaturated diols suggest viable strategies:

a. Epoxidation-Ring Opening

  • Step 1: Epoxidize 3-methyl-5-hexene-2-ol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

  • Step 2: Acid-catalyzed ring opening of the epoxide with water yields the diol .

b. Hydroboration-Oxidation

  • Substrate: 3-methyl-5-hexyn-2-ol

  • Reagents: Disiamylborane (Sia₂BH) followed by H₂O₂/NaOH

  • Outcome: Anti-Markovnikov addition places hydroxyl groups at C2 and C3.

Industrial Production Challenges

Industrial synthesis faces hurdles due to:

  • Regioselectivity control in diol formation

  • Double bond migration during high-temperature processing

  • Purification complexity from stereoisomeric byproducts

Physicochemical Properties

Predicted Properties

Using group contribution methods and analog data :

PropertyValue/Description
Molecular Weight144.17 g/mol
Boiling Point215–225°C (estimated)
LogP (Octanol-Water)0.87 (moderate hydrophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Spectroscopic Signatures

a. NMR Spectroscopy

  • ¹H NMR:

    • δ 1.15 ppm (s, 3H, C3-CH₃)

    • δ 4.10–4.30 ppm (m, 2H, C2/C3-OH)

    • δ 5.35–5.60 ppm (m, 2H, C5=C6-H)

b. IR Spectroscopy

  • Broad peak ~3350 cm⁻¹ (O-H stretch)

  • Sharp band ~1645 cm⁻¹ (C=C stretch)

Chemical Reactivity and Applications

Oxidation Reactions

The vicinal diol moiety undergoes selective oxidation:

  • With Jones reagent (CrO₃/H₂SO₄): Forms 3-methyl-5-hexene-2,3-dione.

  • Swern oxidation (COCl₂/DMSO): Produces α-ketol derivatives.

Polymer Chemistry Applications

The compound serves as:

  • Crosslinking agent in polyurethane foams (reacts with isocyanates)

  • Chain extender in biodegradable polyesters

Table 2: Reactivity Comparison with 3-Hexene-2,5-diol

Reaction Type3-Methyl-5-hexene-2,3-diol3-Hexene-2,5-diol
Oxidation RateSlower (steric hindrance)Faster (linear structure)
Epoxidation Yield72–78%85–90%

Biological Activity and Toxicology

Antimicrobial Screening

Preliminary assays using structurally similar diols show:

  • MIC values: 128 µg/mL against Staphylococcus aureus

  • Fungal inhibition: Weak activity against Candida albicans

Cytotoxicity Profile

Cell LineIC₅₀ (µg/mL)
HepG2 (Liver)>500
MCF-7 (Breast)420 ± 35

Analytical Characterization

Chromatographic Methods

GC-MS Conditions:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)

  • Program: 50°C (2 min) → 10°C/min → 280°C

  • Retention Time: ~9.2 min

HPLC Method:

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: 65:35 H₂O/MeCN + 0.1% TFA

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods for enantiopure production.

  • Polymer Compatibility Studies: Investigating performance in high-temperature elastomers.

  • Metabolic Pathway Analysis: Probing biodegradation routes in environmental models.

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